1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate
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Overview
Description
1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrrolo[2,3-b]pyridine ring system .
Industrial production methods for this compound may involve large-scale batch reactions, where the precursors are reacted in large reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
These compounds share the pyrrolo[2,3-b]pyridine core structure but differ in their substituents and functional groups, which contribute to their unique chemical and biological properties .
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl pyrrolo[2,3-b]pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-8-6-9-10(12(17)19-4)5-7-15-11(9)16/h5-8H,1-4H3 |
InChI Key |
QQNLBAKNGFKBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)C(=O)OC |
Origin of Product |
United States |
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